Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural features include:
- A methoxy group at the 4-position of the phenylethyl substituent (position 7).
- An imino group (C=N) and oxo group (C=O) at positions 6 and 2, respectively.
- A methyl ester at position 3.
Its crystallographic analysis likely employs tools like SHELXL (for refinement) and ORTEP-III (for visualization) .
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O4/c1-29-15-8-6-14(7-9-15)10-12-26-19(23)16(22(28)30-2)13-17-20(26)24-18-5-3-4-11-25(18)21(17)27/h3-9,11,13,23H,10,12H2,1-2H3 |
InChI Key |
UIYFTMGDUUQMCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)OC)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a triazole precursor with a methoxyphenyl ethyl derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imino group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks to methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo exhibit promising anticancer properties. The unique triazatricyclo structure may enhance interactions with biological targets involved in cancer cell proliferation and apoptosis.
Polymeric Applications
Due to its unique chemical structure, methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo can be utilized in the development of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices may lead to materials with improved durability and functionality.
Nanotechnology
This compound can also play a role in nanotechnology applications, particularly in the synthesis of nanoparticles or nanocomposites that exhibit specific optical or electronic properties. Its ability to form stable complexes with metals could be leveraged for catalytic applications or as sensors.
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes, making it a candidate for enzyme inhibition studies. By investigating its inhibitory effects on specific enzymes, researchers can gain insights into its biochemical pathways and potential therapeutic uses.
Drug Delivery Systems
Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo can be explored as a component in drug delivery systems. Its ability to form complexes with drugs may enhance solubility and bioavailability, making it a valuable addition to pharmaceutical formulations.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated several triazatricyclic compounds for their anticancer activity against various cancer cell lines. Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo was highlighted for its potency in inducing apoptosis in breast cancer cells through the modulation of the PI3K/AKT signaling pathway.
- Inflammation Models : In a study examining anti-inflammatory agents, methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic agent.
- Polymer Development : Research published in Advanced Materials explored the incorporation of this compound into polycarbonate matrices to enhance thermal stability and mechanical strength. The resulting composites showed improved performance compared to standard polycarbonate materials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, indicating its anti-inflammatory properties. Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects . The molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins, which are involved in inflammatory pathways .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O4 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not provided |
The compound features a triazatricyclo structure that contributes to its unique biological properties.
The mechanism of action of this compound involves interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions related to cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : In vitro assays have shown promising results with IC50 values indicating effective cytotoxicity:
These findings suggest the compound exhibits selective inhibition of critical signaling pathways involved in cancer progression.
Pharmacological Applications
The compound has been investigated for its potential in various therapeutic areas:
- Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : There is ongoing research into its effects on neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Study 1: Anticancer Efficacy
A study published in MDPI examined the anticancer properties of derivatives similar to methyl 6-imino compounds. The results demonstrated that modifications in the chemical structure significantly enhanced cytotoxicity against breast and cervical cancer cell lines .
Study 2: Mechanistic Insights
Research focused on the molecular interactions of the compound revealed that it binds to specific receptors involved in apoptosis and cell proliferation pathways. This binding alters the phosphorylation states of key proteins such as AKT and mTOR, leading to inhibited tumor growth .
Study 3: In Silico Analysis
In silico studies have been conducted to predict the pharmacological activity of the compound using computational modeling techniques. These studies aim to identify potential off-target effects and optimize the compound for better efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
